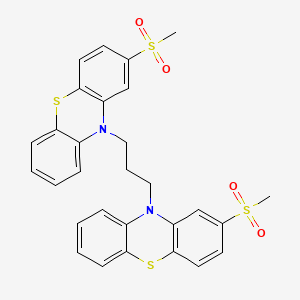
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of two phenothiazine moieties linked by a propane chain, with each phenothiazine unit substituted with a methylsulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane typically involves the following steps:
Formation of Phenothiazine Units: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Methylsulfonyl Substitution: The phenothiazine units are then subjected to methylsulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Linking with Propane Chain: The final step involves linking the two methylsulfonyl-substituted phenothiazine units with a propane chain. This can be achieved through a nucleophilic substitution reaction using a suitable propane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane can undergo various chemical reactions, including:
Oxidation: The phenothiazine units can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroleptic and antipsychotic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-methylimidazolyl)propane: Another compound with a similar propane linkage but different substituents.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry.
Uniqueness
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is unique due to its dual phenothiazine structure and methylsulfonyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C29H26N2O4S4 |
|---|---|
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
2-methylsulfonyl-10-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]phenothiazine |
InChI |
InChI=1S/C29H26N2O4S4/c1-38(32,33)20-12-14-28-24(18-20)30(22-8-3-5-10-26(22)36-28)16-7-17-31-23-9-4-6-11-27(23)37-29-15-13-21(19-25(29)31)39(2,34)35/h3-6,8-15,18-19H,7,16-17H2,1-2H3 |
Clé InChI |
OUZHDSSXXJVEJJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4C5=CC=CC=C5SC6=C4C=C(C=C6)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















